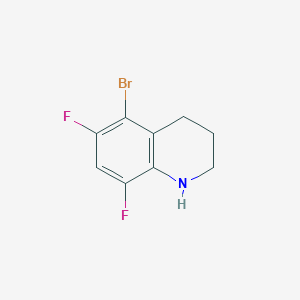

5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H8BrF2N . It is used in research and has potential applications in various fields .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines, such as this compound, can be achieved through a two-step procedure. This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 1 nitrogen atom .Physical and Chemical Properties Analysis

This compound has a molecular weight of 248.07 Da . It has a high GI absorption and is BBB permeant. It is also a CYP1A2 and CYP2D6 inhibitor .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The Friedländer approach has been utilized to incorporate 6-bromoquinoline into novel chelating ligands, indicating the utility of bromoquinoline derivatives in developing bidentate and tridentate ligands with potential applications in catalysis and material science (Hu, Zhang, & Thummel, 2003).

- Efficient and selective synthesis techniques for quinoline derivatives, including 6,8-dibromo-1,2,3,4-tetrahydroquinoline, have been developed, showcasing the compound's relevance in organic synthesis and the potential for creating novel materials or therapeutic agents (Şahin et al., 2008).

Applications in Material Science

- Novel synthesis methods for 6-bromo-1,2,3,4-tetrahydroquinoline derivatives have been explored for their potential use in creating fluorescent brightening agents, indicating the compound's utility in developing materials with enhanced optical properties (Rangnekar & Shenoy, 1987).

- The synthesis and characterization of brominated hydroxyquinoline as a photolabile protecting group highlight its potential in biological research, offering a tool for controlling the release of bioactive compounds in a spatial and temporal manner (Fedoryak & Dore, 2002).

Chemical Engineering and Process Optimization

- Introducing a telescoping process for the synthesis of a key intermediate in drug discoveries demonstrates the importance of process optimization in pharmaceutical manufacturing, potentially reducing costs and improving efficiency (Nishimura & Saitoh, 2016).

Propriétés

IUPAC Name |

5-bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2N/c10-8-5-2-1-3-13-9(5)7(12)4-6(8)11/h4,13H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVDKNQYMLWUQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2Br)F)F)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[3-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2664716.png)

![2-(4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2664717.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2664722.png)

![(E)-N-((4-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)phenyl)sulfonyl)acetamide](/img/structure/B2664726.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2664727.png)

![1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]-N-[[1-(oxan-2-yl)cyclobutyl]methyl]methanamine;hydrochloride](/img/structure/B2664728.png)